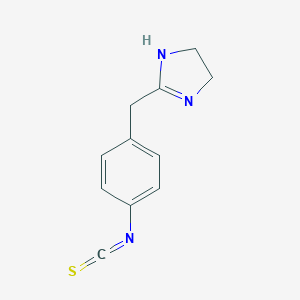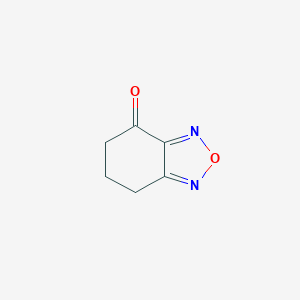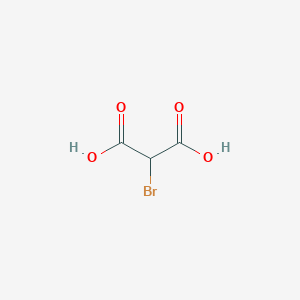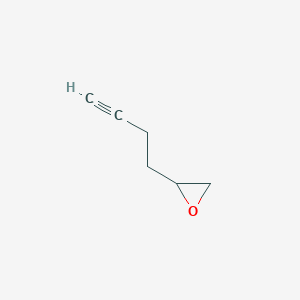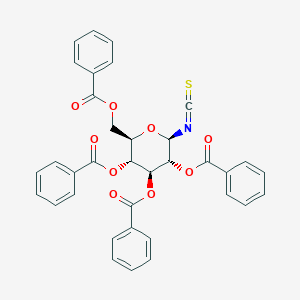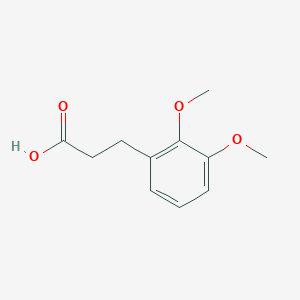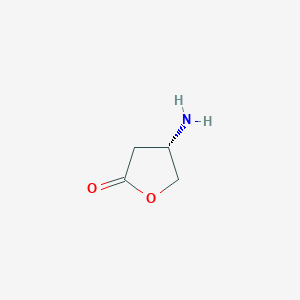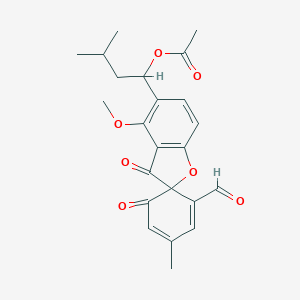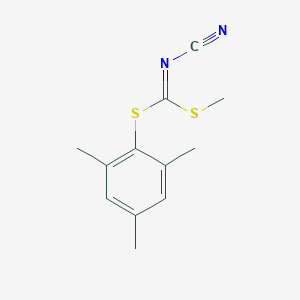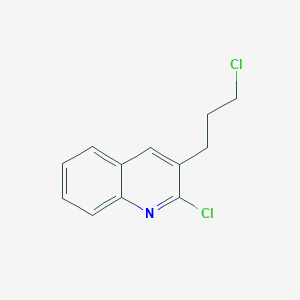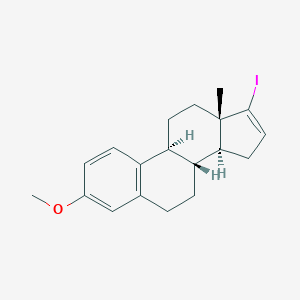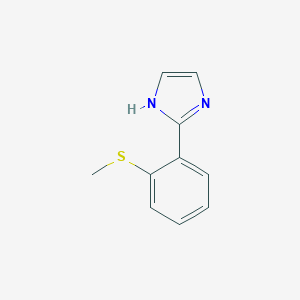![molecular formula C9H16N2O2 B139298 Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 142345-53-7](/img/structure/B139298.png)
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, also known as MMHPP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MMHPP is a cyclic amine that contains a pyrrole ring and a carboxylate functional group. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is not fully understood, but it has been suggested that this compound acts as an antioxidant and anti-inflammatory agent. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to inflammation and tissue damage.
Effets Biochimiques Et Physiologiques
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can protect cells from oxidative stress and apoptosis. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In animal studies, Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been shown to improve cognitive function and memory in mice with Alzheimer's disease. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been shown to improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several advantages for lab experiments, including its high yield and purity, its potential as a neuroprotective and anticancer agent, and its potential as a therapeutic agent for various diseases. However, there are also some limitations to using Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate in lab experiments. For example, the mechanism of action of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Orientations Futures
There are several future directions for Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate research. One direction is to further investigate the mechanism of action of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate and its potential as a therapeutic agent for various diseases. Another direction is to explore the potential of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate as a neuroprotective and anticancer agent. Additionally, more research is needed to determine the potential side effects and toxicity of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate. Overall, Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has the potential to be a valuable compound for scientific research and drug discovery.
Méthodes De Synthèse
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be synthesized using different methods, including the one-pot reaction of 1,2,3,4-tetrahydroisoquinoline and ethyl acrylate in the presence of a palladium catalyst. Another method involves the reaction of 1,2,3,4-tetrahydroisoquinoline and ethyl acrylate in the presence of a Lewis acid catalyst. The reaction yields Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate as the major product with high yield and purity.
Applications De Recherche Scientifique
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has potential applications in scientific research, particularly in drug discovery and development. This compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. Furthermore, Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Numéro CAS |
142345-53-7 |
|---|---|
Nom du produit |
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate |
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
methyl 1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-10-4-3-7-5-11(6-8(7)10)9(12)13-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
LWTNWOLPOAUUJP-UHFFFAOYSA-N |
SMILES |
CN1CCC2C1CN(C2)C(=O)OC |
SMILES canonique |
CN1CCC2C1CN(C2)C(=O)OC |
Synonymes |
Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-1-methyl-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



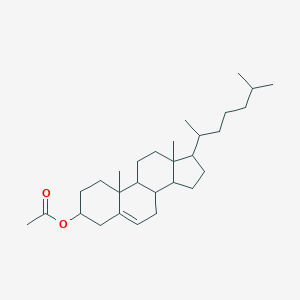
![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)
